Cas no 2172192-25-3 (2-1-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)cyclopropylacetic acid)

2-1-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)cyclopropylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-1-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)cyclopropylacetic acid
- EN300-1522669
- 2-[1-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)cyclopropyl]acetic acid
- 2172192-25-3
-
- インチ: 1S/C27H30N2O5/c30-23(29-27(12-13-27)15-24(31)32)14-26(10-5-11-26)17-28-25(33)34-16-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-9,22H,5,10-17H2,(H,28,33)(H,29,30)(H,31,32)
- InChIKey: WLFJWKKIGHMWHC-UHFFFAOYSA-N
- SMILES: O=C(CC1(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CCC1)NC1(CC(=O)O)CC1
計算された属性
- 精确分子量: 462.21547206g/mol
- 同位素质量: 462.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 34
- 回転可能化学結合数: 10
- 複雑さ: 768
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- XLogP3: 3.9
2-1-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)cyclopropylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1522669-5.0g |
2-[1-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)cyclopropyl]acetic acid |
2172192-25-3 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1522669-50mg |
2-[1-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)cyclopropyl]acetic acid |
2172192-25-3 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1522669-0.05g |
2-[1-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)cyclopropyl]acetic acid |
2172192-25-3 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1522669-0.25g |
2-[1-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)cyclopropyl]acetic acid |
2172192-25-3 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1522669-1000mg |
2-[1-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)cyclopropyl]acetic acid |
2172192-25-3 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1522669-500mg |
2-[1-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)cyclopropyl]acetic acid |
2172192-25-3 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1522669-5000mg |
2-[1-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)cyclopropyl]acetic acid |
2172192-25-3 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1522669-1.0g |
2-[1-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)cyclopropyl]acetic acid |
2172192-25-3 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1522669-10.0g |
2-[1-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)cyclopropyl]acetic acid |
2172192-25-3 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1522669-100mg |
2-[1-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)cyclopropyl]acetic acid |
2172192-25-3 | 100mg |
$2963.0 | 2023-09-26 |
2-1-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)cyclopropylacetic acid 関連文献
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
2-1-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)cyclopropylacetic acidに関する追加情報
Introduction to 2-1-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)cyclopropylacetic acid (CAS No. 2172192-25-3)
2-1-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)cyclopropylacetic acid, identified by its CAS number 2172192-25-3, represents a sophisticated compound with significant potential in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure, has garnered attention due to its unique chemical properties and its promising applications in drug discovery and development. The presence of multiple functional groups, including an amide linkage and a cyclopropyl moiety, contributes to its versatility and makes it a subject of considerable interest for researchers exploring novel therapeutic agents.
The fluoren-9-ylmethoxycarbonyl group in the molecular structure is particularly noteworthy, as it introduces a rigid aromatic system that can enhance the stability and bioavailability of the compound. This feature is often leveraged in medicinal chemistry to improve the pharmacokinetic profile of drug candidates. Additionally, the cyclobutyl and cyclopropyl substituents contribute to the steric environment of the molecule, which can influence its interactions with biological targets. Such structural elements are meticulously designed to optimize binding affinity and selectivity, key factors in the development of effective pharmaceuticals.
In recent years, there has been growing interest in exploring novel scaffolds that can serve as starting points for drug design. The compound CAS No. 2172192-25-3 fits into this category, offering a unique structural framework that has not been extensively explored in previous studies. Researchers have been investigating its potential as a lead compound for various therapeutic applications, including oncology, neurology, and anti-inflammatory treatments. The combination of structural complexity and functional diversity makes this molecule an attractive candidate for further investigation.
One of the most compelling aspects of 2-1-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)cyclopropylacetic acid is its ability to modulate biological pathways through precise interactions with target proteins. The amide group, in particular, plays a crucial role in facilitating such interactions, while the aromatic ring system provides additional binding sites. These features have led to its inclusion in several high-throughput screening campaigns aimed at identifying novel drug candidates. Preliminary studies have shown promising results in terms of inhibitory activity against various enzymes and receptors relevant to human health.
The synthesis of this compound presents a significant challenge due to its complex architecture. However, advances in synthetic methodologies have made it increasingly feasible to produce high-purity samples for research purposes. Techniques such as solid-phase peptide synthesis (SPPS) and transition-metal-catalyzed cross-coupling reactions have been employed to construct key structural fragments efficiently. These synthetic strategies not only enhance yield but also allow for modifications that can further optimize the pharmacological properties of the molecule.
The pharmacological profile of CAS No. 2172192-25-3 is still under active investigation, but early findings suggest that it may exhibit multiple modes of action. For instance, its ability to interact with both protein and nucleic acid targets has been observed in initial assays. This dual-targeting capability is particularly valuable in drug development, as it can lead to more comprehensive therapeutic effects with fewer side effects. Additionally, the compound's solubility and metabolic stability are being optimized to ensure that it can be effectively delivered to target tissues.
One area where this compound shows particular promise is in the treatment of neurological disorders. The structural features that make it an interesting candidate for oncology applications also make it relevant for conditions involving neurotransmitter dysregulation. Preclinical studies are currently underway to evaluate its potential as an adjunct therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's. The hope is that by modulating specific signaling pathways, this molecule could slow disease progression or alleviate symptoms without causing significant adverse effects.
The role of computational chemistry in understanding the behavior of complex molecules like CAS No. 2172192-25-3 cannot be overstated. Molecular modeling techniques have been employed to predict how this compound might interact with biological targets at an atomic level. These simulations provide valuable insights into binding affinities, enzyme kinetics, and other critical parameters that guide experimental design. By integrating computational methods with traditional wet-lab approaches, researchers can accelerate the discovery process significantly.
In conclusion,2-1-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)cyclopropylacetic acid (CAS No. 2172192-25-3) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutics. Its unique combination of functional groups and promising pharmacological properties make it a compelling candidate for further research across multiple therapeutic areas. As our understanding of biological systems continues to evolve,this compound will undoubtedly play an important role in shaping future drug discovery efforts.
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